molecular formula C5H3ClN4 B127025 4-Amino-2-chloropyrimidine-5-carbonitrile CAS No. 94741-69-2

4-Amino-2-chloropyrimidine-5-carbonitrile

Cat. No.: B127025
CAS No.: 94741-69-2
M. Wt: 154.56 g/mol
InChI Key: WDHFCSOENXEMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4. It is a white to yellow to brown solid with a melting point of 200°C (dec.) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloropyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures . Another method involves the reaction of 4,6-dichloropyrimidine with ethoxymethylenemalononitrile, followed by treatment with ammonia .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-2-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFCSOENXEMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384217
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94741-69-2
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chloropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-chloropyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-2-chloropyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Amino-2-chloropyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-2-chloropyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-2-chloropyrimidine-5-carbonitrile
Customer
Q & A

Q1: What is the structural characterization of 4-Amino-2-chloropyrimidine-5-carbonitrile?

A1: While the provided articles don't explicitly state all structural characteristics, we can deduce some information:

  • Spectroscopic data: While a complete spectroscopic analysis isn't provided, the article "Raman and infrared spectra, normal coordinate analysis and ab initio calculations of this compound" [] likely contains detailed information about the compound's Raman and infrared spectra, which can be used to identify specific functional groups and structural features.

Q2: How is this compound used in the synthesis of pyrimidinium hexafluoridosilicate salts?

A2: The article "Synthesis and Structural Study of Some Pyrimidinium Hexafluoridosilicates" [] describes how this compound acts as a precursor in the synthesis of (5-cyanocytosine-H)2[SiF6], a pyrimidinium hexafluoridosilicate salt. While the exact reaction mechanism isn't detailed, the article states that reacting this compound with a solution of SiO2 in hydrofluoric acid yields the desired salt. This suggests that this compound undergoes a substitution or addition reaction with the silicon-containing species, forming the 5-cyanocytosine cation that then interacts with the hexafluoridosilicate anion. The resulting salt exhibits a supramolecular architecture in its solid state due to a combination of N-H···F hydrogen bonds and π-π interactions between aromatic rings [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.